4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine 4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13797771
InChI: InChI=1S/C7H4FN3O2/c8-4-1-2-9-7-6(4)5(3-10-7)11(12)13/h1-3H,(H,9,10)
SMILES: C1=CN=C2C(=C1F)C(=CN2)[N+](=O)[O-]
Molecular Formula: C7H4FN3O2
Molecular Weight: 181.12 g/mol

4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC13797771

Molecular Formula: C7H4FN3O2

Molecular Weight: 181.12 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
IUPAC Name 4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C7H4FN3O2/c8-4-1-2-9-7-6(4)5(3-10-7)11(12)13/h1-3H,(H,9,10)
Standard InChI Key UXUPQAWSLCHGJF-UHFFFAOYSA-N
SMILES C1=CN=C2C(=C1F)C(=CN2)[N+](=O)[O-]
Canonical SMILES C1=CN=C2C(=C1F)C(=CN2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine consists of a bicyclic system fusing a pyrrole and pyridine ring. The fluorine substituent at position 4 and the nitro group at position 3 introduce electronic perturbations that influence reactivity and intermolecular interactions. Key structural descriptors include:

PropertyValue
IUPAC Name4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Canonical SMILESC1=CN=C2C(=C1F)C(=CN2)N+[O-]
InChI KeyUXUPQAWSLCHGJF-UHFFFAOYSA-N
PubChem CID68761394

The nitro group’s electron-withdrawing nature and fluorine’s electronegativity create regions of high electrophilicity, making the compound amenable to nucleophilic substitutions and metal-catalyzed couplings .

Physicochemical Characteristics

The compound’s solubility and stability are critical for its handling in research settings:

  • Solubility: Limited aqueous solubility; typically dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological assays .

  • Storage: Recommended at 2–8°C in sealed containers to prevent moisture absorption and decomposition .

Synthesis and Preparation

Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine

FGFR IsoformIC50_{50} (nM)
FGFR12.3
FGFR21.8
FGFR34.1
FGFR47.6

Mechanistically, the nitro group facilitates hydrogen bonding with kinase domain residues, while fluorine enhances membrane permeability .

Antiproliferative Effects

In vitro studies demonstrate dose-dependent inhibition of cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas, with GI50_{50} values of 0.5–2 μM. Synergistic effects with cisplatin suggest potential combination therapies.

Comparison with Structural Analogs

4-Fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine

The [2,3-c]pyridine isomer (PubChem CID: 53412858) shares identical molecular weight but differs in ring fusion topology . This structural variation reduces FGFR affinity (IC50_{50} = 15–30 nM), highlighting the importance of the [2,3-b] configuration for target engagement .

Nitro Group Modifications

Replacing the nitro group with cyano or amide functionalities diminishes kinase inhibition by 10–100 fold, underscoring its critical role in binding .

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